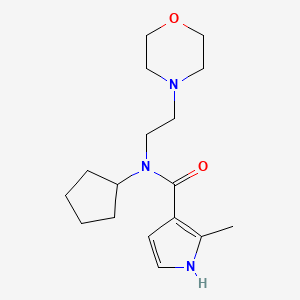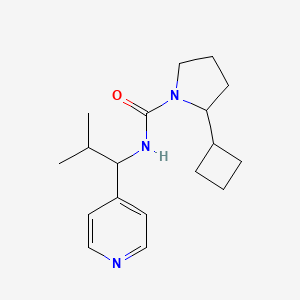
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide, also known as CPI-1189, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promise in its ability to modulate certain physiological and biochemical processes, making it a potentially valuable tool for researchers in the fields of pharmacology and neuroscience. In
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. Specifically, the compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to have potential as a modulator of the glutamate system, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. For example, studies have shown that the compound can increase the release of dopamine in the brain, leading to increased motivation and reward-seeking behavior. Additionally, this compound has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is its potential as a modulator of various neurotransmitter systems in the brain. This makes it a potentially valuable tool for researchers studying the neurobiology of various disorders and conditions. Additionally, this compound has been shown to have relatively low toxicity and side effects, making it a potentially safe and effective treatment option. However, there are also limitations to the use of this compound in lab experiments, including the need for high-purity samples and the potential for off-target effects.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide, including further investigation of its mechanism of action and its potential as a treatment for various neurological disorders. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and fewer side effects. Finally, there is potential for the use of this compound in combination with other compounds or therapies, which could lead to improved treatment outcomes for various disorders and conditions.
Synthesemethoden
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is typically synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and research application, but generally involves the use of a cyclization reaction to form the pyrrole ring and the addition of a morpholine group to the resulting compound. The final product is typically purified using various chromatography techniques to obtain a high-purity sample suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including pharmacology and neuroscience. One of the key areas of research has been in the study of the compound's mechanism of action and its ability to modulate various physiological and biochemical processes. For example, this compound has been shown to have potential as a modulator of the dopamine system, which is involved in the regulation of mood, motivation, and reward. Other studies have investigated the compound's potential as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-16(6-7-18-14)17(21)20(15-4-2-3-5-15)9-8-19-10-12-22-13-11-19/h6-7,15,18H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOANZQWVNNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N(CCN2CCOCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)


![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)